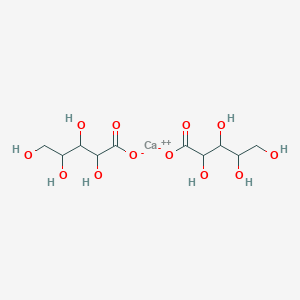

Calcium 2,3,4,5-tetrahydroxypentanoate

Description

Historical Trajectories and Conceptual Evolution of Sugar Acid Chemistry

The journey into understanding sugar acids began with early chemists exploring the oxidation of sugars. Initially, these reactions were part of a broader effort to characterize the structure and reactivity of carbohydrates, which are fundamental to biology. reagent.co.ukwikipedia.org The discovery that sugars could be oxidized to form acids, such as aldonic acids, was a pivotal moment. This led to the realization that these sugar derivatives were not merely laboratory curiosities but had distinct properties, including the ability to chelate metal ions. thoughtco.comrsc.org

Over time, the focus of research evolved from simple synthesis and characterization to a more nuanced understanding of their roles in various systems. The development of advanced analytical techniques allowed for detailed studies of the conformational and structural aspects of sugar acids and their complexes. This conceptual evolution has positioned sugar acid chemistry as a crucial intersection of organic, inorganic, and biological chemistry, with implications for understanding biomineralization, prebiotic chemistry, and the physiological roles of carbohydrates and metal ions. oregonstate.eduwikipedia.org

Structural Classifications and Nomenclature of Pentonic Acid Derivatives

Calcium 2,3,4,5-tetrahydroxypentanoate is the calcium salt of a pentonic acid. Pentonic acids are a class of sugar acids known as aldonic acids, which are formed by the oxidation of the aldehyde group of a five-carbon sugar (a pentose). wikipedia.org The nomenclature of these compounds follows the IUPAC system, where the "-ose" suffix of the parent pentose (B10789219) sugar is replaced with "-onic acid" or "-onate" for the salt form. youtube.comlibretexts.org

The parent pentose sugars—ribose, arabinose, xylose, and lyxose—each give rise to a corresponding pentonic acid. Due to the presence of multiple chiral centers, these acids exist as various stereoisomers. The "2,3,4,5-tetrahydroxypentanoate" designation indicates a five-carbon chain (pentanoate) with hydroxyl groups at the specified positions. chemspider.com

Below is a classification of common pentonic acids derived from their parent pentose sugars.

| Parent Pentose | Corresponding Pentonic Acid | Molecular Formula (Acid) |

| D-Ribose | D-Ribonic acid | C5H10O6 |

| D-Arabinose | D-Arabinonic acid | C5H10O6 |

| D-Xylose | D-Xylonic acid | C5H10O6 |

| D-Lyxose | D-Lyxonic acid | C5H10O6 |

This table illustrates the relationship between the parent pentose sugars and their corresponding pentonic acid derivatives.

The formation of a calcium salt occurs when two pentonate anions coordinate with a single calcium ion (Ca²⁺) to neutralize the charge, resulting in a general formula of Ca(C₅H₉O₆)₂.

Research Paradigms in Calcium-Carbohydrate Complexation

The interaction between calcium ions and carbohydrates, including sugar acids, is a dynamic area of research. pwr.edu.pl Calcium ions are known to form complexes with sugars, a process that can influence the solubility and structure of both the carbohydrate and the ion. researchgate.net The primary binding sites for calcium on sugar molecules are the hydroxyl (-OH) groups. rsc.org In the case of pentonic acids, both the hydroxyl groups and the carboxylate group (-COO⁻) are involved in coordinating the calcium ion. pwr.edu.pl

Modern research employs a combination of experimental techniques and computational modeling to elucidate the nature of these interactions. pwr.edu.plresearchgate.net X-ray crystallography has been instrumental in revealing the precise three-dimensional structures of calcium-carbohydrate complexes, showing that calcium ions are often surrounded by a coordination shell composed of oxygen atoms from the sugar and from water molecules. rsc.orgnih.gov Spectroscopic methods and theoretical studies help to determine the strength, stability, and thermodynamics of these bonds. researchgate.netnih.gov

Key research findings in this area include:

The specific arrangement of hydroxyl groups on the sugar backbone significantly influences the stability of the calcium complex. nih.gov

The coordination of calcium can induce conformational changes in the carbohydrate molecule. pwr.edu.pl

In solution, a dynamic equilibrium exists between free ions and the calcium-carbohydrate complex. nih.gov

The carboxylate group of sugar acids provides a strong binding site for calcium, enhancing the stability of the complex compared to neutral sugars. pwr.edu.pl

This ongoing research is crucial for understanding the role of calcium in biological systems, such as cell signaling and the structural integrity of tissues, as well as for applications in food science and industry where calcium-sugar interactions can affect texture and stability. oregonstate.eduresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18CaO12 |

|---|---|

Molecular Weight |

370.32 g/mol |

IUPAC Name |

calcium;2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2 |

InChI Key |

XAHGBSMZOUCKFJ-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Studies

Direct Synthesis of Calcium 2,3,4,5-tetrahydroxypentanoate

Direct chemical synthesis primarily involves the oxidation of D-xylose. The choice of oxidant, catalyst, and reaction conditions critically influences the selectivity and yield of xylonic acid, which is subsequently neutralized to its calcium salt.

While direct air oxidation of xylose using calcium hydroxide (B78521) as the sole mediator is not a widely documented high-yield method, the use of calcium salts is crucial in related chemical synthesis routes. Historically, research has demonstrated the feasibility of electrolytic oxidation of aldose sugars in the presence of a bromide and an alkaline earth carbonate, such as calcium carbonate. nist.gov In this process, the electrochemical decomposition of the bromide generates bromine, which in turn oxidizes the xylose to xylonic acid. nist.gov The calcium carbonate serves a dual purpose: it neutralizes the newly formed acid to precipitate as calcium xylonate and maintains the pH of the solution. nist.gov

This method, analogous to the established process for producing calcium gluconate, allows for the preparation and separation of crystalline calcium xylonate in good yields. nist.gov Early 20th-century research also explored the oxidation of sugars like D-glucose using air in a calcium hydroxide solution, suggesting a basis for Ca(OH)₂-mediated oxidation, although this specific application to xylose is less detailed. acs.org In modern contexts, Ca(OH)₂ or CaCO₃ are more commonly employed for pH control and final product precipitation in both catalytic and fermentation processes, rather than acting as the primary chemical oxidant. For instance, in fermentation processes using Gluconobacter oxydans, the addition of CaCO₃ was found to be essential for driving the conversion of xylose to xylonic acid to completion by neutralizing the acid as it is formed. nih.gov

The catalytic oxidation of precursor sugars, especially D-xylose, represents a more prevalent chemical pathway for xylonic acid synthesis. This approach often utilizes heterogeneous catalysts containing precious metals under controlled temperature and pressure.

Research into the aerobic oxidation of xylose in water has identified platinum on a carbon support (Pt/C) as a highly effective catalyst. researchgate.net Studies have systematically varied reaction parameters, finding that neutral pH and a temperature of 60°C can achieve a xylaric acid yield of 64%, indicating that xylonic acid is a key intermediate. researchgate.net The process is sensitive to pH, with basic solutions promoting C-C bond cleavage, which reduces selectivity. researchgate.net

Gold (Au) catalysts have also demonstrated high activity and selectivity for the oxidation of xylose to xylonic acid in alkaline media. rsc.org In electro-oxidation studies, gold electrodes show a significantly higher conversion yield (98%) compared to platinum (26%), with xylonic acid being the primary product. rsc.org Bimetallic catalysts, such as platinum-gold on a titanium dioxide support (PtAu/TiO₂), have also been developed, showing high efficiency for xylose oxidation.

Photocatalysis offers another advanced oxidation pathway. A dual S-scheme heterojunction photocatalyst was used for the efficient conversion of xylose, achieving a xylonic acid yield of up to 58.56% under visible light irradiation. nih.gov

| Catalyst System | Precursor | Key Conditions | Primary Product | Reported Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Pt/C | D-Xylose | Neutral pH, 60°C, O₂ pressure | Xylaric Acid (via Xylonic Acid) | 64% (Xylaric Acid) | researchgate.net |

| Au Electrode | D-Xylose | Alkaline medium, Electro-oxidation | Xylonic Acid | 98% conversion | rsc.org |

| C-s-ZIS/CN Photocatalyst | D-Xylose | Visible light irradiation | Xylonic Acid | 58.56% yield | nih.gov |

Biotechnological Production and Engineering Strategies

Biotechnological routes offer high specificity and can operate under milder conditions compared to chemical synthesis. These methods utilize whole microbial cells or isolated enzymes to convert xylose into xylonate. The resulting xylonic acid is then typically neutralized with a calcium source like Ca(OH)₂ or CaCO₃ to produce calcium xylonate. nist.gov

Several native microorganisms, particularly bacteria from the Gluconobacter and Pseudomonas genera, are known to produce xylonic acid efficiently. acs.orgresearchgate.net Gluconobacter oxydans is a notable producer, capable of converting xylose from lignocellulosic hydrolysates into xylonate. nist.govresearchgate.net Similarly, strains like Pseudomonas fragi and Pseudomonas putida are effective, employing a periplasmic glucose dehydrogenase that also oxidizes xylose. acs.orgnist.gov

Metabolic engineering has been extensively applied to enhance xylonate production in industrial workhorse organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov In a key strategy for engineering E. coli, native xylose catabolism is blocked by deleting the genes for xylose isomerase (xylA) and xylulokinase (xylB). nih.gov Concurrently, a synthetic pathway is introduced, typically consisting of a xylose dehydrogenase (xdh) and a xylonolactonase (xylC) from a donor organism like Caulobacter crescentus. nih.govnih.gov This engineered pathway directs xylose through xylonolactone to xylonic acid. nih.gov Using this approach in fed-batch fermentation, a titer of 27.3 g/L of xylonate was achieved from 30 g/L of xylose, representing a yield of approximately 88% of the theoretical maximum. nih.gov The volumetric productivity reached as high as 1.8 g/(L·h). rsc.orgnih.gov

| Microorganism | Genetic Modification | Fermentation Mode | Xylonate Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Reference |

|---|---|---|---|---|---|---|

| Escherichia coli BL21(DE3) | ΔxylAB, express C. crescentus xdh & xylC | Fed-batch | 27.3 | 1.8 | ~0.91 | rsc.orgnih.gov |

| Pseudoduganella danionis | Native Strain | Batch | 6.5 | ~0.054 | 0.65 | |

| Saccharomyces cerevisiae | Express C. crescentus xylose dehydrogenase | Batch | 43 | ~0.5 | Not Specified | acs.org |

| Gluconobacter oxydans | Native Strain | Continuous | Not Specified | 1.5 | Not Specified | acs.org |

Cell-free enzymatic systems provide an alternative to whole-cell fermentation, avoiding issues related to cell viability and substrate transport. These systems utilize a cascade of purified or crude enzymes to perform the desired transformation. The core reaction is the oxidation of D-xylose to D-xylonolactone, catalyzed by a D-xylose dehydrogenase (XDH). This is followed by the hydrolysis of the lactone to xylonic acid, which can occur spontaneously or be accelerated by a xylonolactonase.

An efficient multienzyme system has been developed using a xylose dehydrogenase from Caulobacter crescentus with an in-situ NAD⁺ cofactor regeneration system. This approach achieved excellent conversions of over 95% and allows for simple product isolation. Researchers have also created artificial multi-enzyme complexes, termed rosettazymes, that co-localize the enzymes required for converting hemicellulose (glucuronoxylan) first into D-xylose and subsequently into D-xylonic acid. These complexes, containing endoxylanase, β-xylosidase, and xylose dehydrogenase among others, demonstrated significantly higher activity (up to 71% more) than the equivalent enzymes free in solution.

Derivatization and Analogue Synthesis of Pentonic Acid Calcium Salts

Calcium xylonate, and the corresponding xylonic acid, serve as platform molecules for the synthesis of other valuable chemicals. Early studies recognized that crystalline calcium and magnesium xylonates are useful intermediates for preparing other substances, such as the four-carbon sugar threose or trihydroxyglutaric acid. nist.gov

The derivatization of the carboxylic acid group is a common strategy. Standard reactions such as esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, can produce various xylonate esters. These esters are typically less polar and more volatile than the parent acid. Other derivatization methods applicable to the carboxylic acid and hydroxyl groups include alkylation and acylation. More recently, xylonic acid itself has been used as a catalyst in multi-component reactions for synthesizing heterocyclic compounds like pyrrole (B145914) and xanthene derivatives, which have potential pharmaceutical applications. While the potential for creating a wide range of analogues exists, detailed studies focusing specifically on the systematic derivatization of calcium xylonate are not extensively reported.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations of Calcium 2,3,4,5-tetrahydroxypentanoate and Analogues

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. They provide a static, high-resolution picture of the molecular structure, bond lengths, and bond angles.

X-ray Diffraction (XRD) is a primary technique for the characterization of crystalline materials. jkdhs.org By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, XRD can identify the crystalline phases present in a sample. ceon.rs Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for identification by comparison with reference data from databases like the International Center for Diffraction Data (ICDD). jkdhs.org

This technique is crucial for distinguishing between different forms of a compound, such as anhydrous and hydrated states or various polymorphs, which may exhibit different physical properties. For instance, studies on the related compound calcium gluconate can differentiate between its anhydrous and monohydrate forms based on their distinct infrared spectra, a principle that extends to XRD pattern differences. xzfood.com.cn In studies of various calcium silicate-based materials, XRD is routinely used to identify the major crystalline components, such as tricalcium silicate (B1173343) and dicalcium silicate, and to detect the presence of radiopacifying agents like bismuth oxide or zirconium oxide. jkdhs.orgceon.rs The analysis involves scanning a range of 2θ angles and comparing the resulting diffraction peaks to known patterns. jkdhs.orgceon.rs

| Material | Technique | Key Findings | Reference |

|---|---|---|---|

| Calcium Silicate-Based Materials | XRD | Identified principal crystalline phases (e.g., tricalcium silicate) and radiopacifiers (e.g., bismuth oxide, zirconium oxide). Each material shows a unique diffraction peak set. | jkdhs.org |

| Calcium Hydroxide (B78521) Nanoparticles | XRD & SR-XRD | Confirmed the crystalline nature and hexagonal shape of nanoparticles. Rietveld refinement of synchrotron radiation (SR-XRD) data determined cell parameters and bond lengths. | scirp.org |

| Calcium Gluconate | Infrared Absorption | Distinguished between anhydrous and monohydrate forms based on characteristic absorption bands, particularly in the O-H stretching region. | xzfood.com.cn |

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large molecular complexes in their near-native state. While typically applied to macromolecules like proteins and not to small molecules like Calcium 2,3,4,5-tetrahydroxypentanoate directly, it is highly relevant for studying complex systems where this compound may be a component. For example, Cryo-EM can be used to visualize biomineralization processes involving calcium and organic molecules.

Research using in situ liquid-phase electron microscopy, a related technique, has visualized the nucleation and growth of calcium carbonate within a biomimetic polymer matrix. nih.gov These studies revealed that the binding of calcium ions to the matrix is a critical initial step in the formation of an amorphous precursor phase, demonstrating how ion binding can direct nucleation. nih.gov Similarly, Cryo-EM has been instrumental in determining the structures of calcium channels, such as the Orai channel, often in complex with antibody fragments that serve as fiducial markers to aid in image processing. elifesciences.orgnih.gov Such studies provide near-atomic resolution views of how calcium ions interact with the channel pore, revealing the structural basis for ion permeation and gating. elifesciences.orgnih.gov These applications highlight the potential of Cryo-EM to elucidate the role of calcium pentonates in larger, more complex biological or material systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure, dynamics, and environment of molecules in solution. It provides information on atomic connectivity and spatial proximity, making it essential for understanding complexation behavior.

Multinuclear NMR studies provide a detailed picture of the interactions between the pentanoate ligand and the calcium cation in solution.

¹H and ¹³C NMR: The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment. In studies of analogous sugar acids like L-gulonic acid, changes in the ¹H and ¹³C NMR chemical shifts upon complexation with Ca²⁺ are used to identify the specific hydroxyl and carboxylate groups involved in binding. rsc.org For instance, upon protonation of the carboxylate group, the chemical shifts of nearby carbons (C1, C2) shift significantly, indicating a change in the electronic distribution. rsc.org Similar shifts upon the addition of calcium ions reveal the coordination sites.

⁴³Ca NMR: As the only NMR-active stable isotope of calcium, ⁴³Ca is a direct probe of the calcium binding environment. rsc.orgrsc.org However, its use is challenging due to a very low natural abundance (0.135%) and a low gyromagnetic ratio, which result in poor sensitivity. nih.govacs.org Furthermore, as a quadrupolar nucleus (spin I = 7/2), its NMR signals can be broad. rsc.org Despite these difficulties, ⁴³Ca NMR provides invaluable structural information. The isotropic chemical shift correlates with the average Ca-O bond distance and the calcium coordination number, while the quadrupolar coupling constant is a sensitive probe of the symmetry of the binding site. rsc.org Studies on various calcium-containing systems, from small organic complexes to metalloproteins, have shown that ⁴³Ca NMR parameters can effectively distinguish between different calcium binding environments. rsc.orgnih.gov

| Carbon Atom | Chemical Shift (ppm) at Neutral pH | Chemical Shift (ppm) at Acidic pH | Change (ppm) |

|---|---|---|---|

| C1 (Carboxylate) | 181.1 | 177.1 | -4.0 |

| C2 | 74.2 | 72.5 | -1.7 |

| C3 | 72.4 | 72.7 | +0.3 |

| C4 | 71.9 | 71.4 | -0.5 |

| C5 | 73.1 | 72.6 | -0.5 |

| C6 | 64.1 | 64.0 | -0.1 |

Two-dimensional (2D) NMR experiments resolve signals across two frequency axes, overcoming the issue of peak overlap common in complex 1D spectra and revealing correlations between different nuclei. wikipedia.org

Techniques like COSY (Correlation Spectroscopy) identify through-bond couplings between protons, helping to trace the carbon skeleton of the pentanoate chain. wikipedia.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful for identifying binding sites. libretexts.org An HSQC experiment correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C. libretexts.org In the study of L-gulonate, a ¹H-¹³C HSQC spectrum was used to unambiguously assign all proton and carbon signals. rsc.org By comparing the HSQC spectra of the free ligand and its calcium complex, one can observe specific shifts in the correlations for those ¹H-¹³C pairs located at or near the calcium binding site. This provides precise information on which parts of the molecule are involved in the coordination.

More advanced techniques, such as 2D triple-quantum MAS (Magic Angle Spinning) NMR, have been used to study complex systems like bone, successfully resolving distinct calcium sites, including those bound to proteins versus those in the mineral phase. nih.govnih.gov This demonstrates the power of 2D NMR to characterize specific binding interactions even in highly complex or solid-state systems.

Mass Spectrometry and Hybrid Techniques for Molecular Architecture

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Hybrid techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), couple the separation power of chromatography with the detection specificity of MS, providing a robust method for both quantification and structural confirmation. researchgate.net

Studies on the analogue calcium gluconate have employed various MS techniques, including electron ionization, chemical ionization, and MALDI (Matrix-Assisted Laser Desorption/Ionization), to identify the primary compound and any admixtures. researchgate.net LC-MS/MS methods have been specifically developed for the simultaneous analysis and quantification of compounds like ferrous gluconate and calcium gluconate in complex matrices. researchgate.netkci.go.kr

In a typical tandem MS (or MS/MS) experiment, a specific precursor ion (e.g., the protonated molecule of the gluconate anion) is selected and then fragmented through collision-induced dissociation. The resulting product ions create a characteristic fragmentation pattern that serves as a structural signature. This method is highly specific and is used for unambiguous identification. researchgate.net

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 197.07 (for [Gluconic Acid+H]⁺) |

| Product Ions (m/z) | 61.0, 75.0, 85.0, 97.0, 179.0 |

| Technique | Multiple Reaction Monitoring (MRM) |

Infrared and Ultraviolet-Visible Spectroscopic Analysis of Ligand Interactions

The interaction of Calcium 2,3,4,5-tetrahydroxypentanoate with various biological and chemical ligands is pivotal to its function and behavior in complex systems. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for elucidating the nature of these interactions. They provide detailed insights into the coordination chemistry, binding sites, and the conformational changes that occur upon complex formation. Due to the limited availability of specific spectroscopic data for Calcium 2,3,4,5-tetrahydroxypentanoate in scientific literature, the closely related and structurally analogous compound, Calcium Gluconate, is often used as a representative model to describe the principles of spectroscopic analysis of ligand interactions.

Infrared (IR) Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. When the tetrahydroxypentanoate anion coordinates with the Ca²⁺ ion or interacts with other ligands, the vibrational frequencies of its functional groups—primarily the carboxylate (COO⁻) and multiple hydroxyl (–OH) groups—are altered. These shifts provide direct evidence of metal-ligand binding and can reveal the specific atoms involved in the coordination.

The key vibrational modes for studying these interactions are the stretching frequencies of the carboxylate group. The positions of the asymmetric (νₐsym) and symmetric (νₛym) stretching bands of the COO⁻ group are highly sensitive to the coordination environment. The separation between these two bands (Δν = νₐsym - νₛym) is a diagnostic tool used to distinguish between different coordination modes, such as unidentate, bidentate chelating, or bridging coordination. nih.govnih.gov For instance, a bidentate coordination, where both oxygen atoms of the carboxylate group bind to the calcium ion, typically results in a smaller Δν compared to a unidentate coordination. nih.gov

Furthermore, the broad absorption band corresponding to O–H stretching, typically found in the 3200-3550 cm⁻¹ region, provides information on hydrogen bonding and the involvement of hydroxyl groups in complexation. researchgate.netresearchgate.net Changes in the position, shape, and intensity of this band upon interaction with other ligands can signify the displacement of water molecules from the calcium coordination sphere or the formation of new hydrogen bonds.

Table 1: Characteristic Infrared Absorption Bands for a Representative Calcium Sugar Carboxylate (Calcium Gluconate) and Their Interpretation in Ligand Interaction Studies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation in Ligand Interaction Analysis |

| Hydroxyl (O-H) | Stretching | ~3200 - 3550 (Broad) | Changes in this band indicate alterations in the hydrogen-bonding network and the involvement of hydroxyl groups in coordination with Ca²⁺ or other ligands. researchgate.netresearchgate.net |

| Carboxylate (C=O) | Asymmetric Stretch | ~1580 - 1620 | Shifts in this band upon complexation are indicative of changes in the carboxylate group's coordination environment. nih.gov |

| Carboxylate (C-O) | Symmetric Stretch | ~1400 - 1450 | The separation between the asymmetric and symmetric stretch frequencies helps determine the coordination mode (unidentate, bidentate, bridging). nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Calcium 2,3,4,5-tetrahydroxypentanoate itself does not possess strong chromophores that absorb light in the visible or near-UV range, making its direct detection by UV-Vis spectroscopy challenging. However, this technique is exceptionally useful for studying its ligand interactions indirectly, particularly for determining complex formation constants. acs.orgacs.org

A common approach involves a competitive binding assay using a Ca²⁺-sensitive chromophoric dye. acs.orgnih.gov In this method, a dye that forms a colored complex with Ca²⁺ is used. This Ca²⁺-dye complex has a distinct absorption maximum in the UV-Vis spectrum. researchgate.netresearchgate.net When a competing ligand, such as a peptide or another chelating agent, is introduced into the solution, it sequesters Ca²⁺ from the dye. nih.govmdpi.com This leads to a decrease in the concentration of the Ca²⁺-dye complex and a corresponding change in the solution's absorbance at the specific wavelength. By monitoring this change in absorbance as a function of the competing ligand's concentration, the stability and stoichiometry of the new Calcium 2,3,4,5-tetrahydroxypentanoate-ligand complex can be accurately determined. acs.orgacs.org

For example, a study might use a dye like Pontachrome Violet SW, which exhibits a significant change in its absorption spectrum upon binding to Ca²⁺. acs.orgacs.org The absorbance is monitored at a wavelength where the difference between the bound and unbound dye is maximal.

Table 2: Illustrative Data from a UV-Vis Spectrophotometric Competitive Ligand Binding Assay

| Sample | [Competing Ligand] (µM) | Absorbance at λ_max of Ca²⁺-Dye Complex | Interpretation |

| Control | 0 | 0.850 | Maximum absorbance corresponding to the initial concentration of the Ca²⁺-dye complex. acs.org |

| Test 1 | 10 | 0.675 | A decrease in absorbance indicates that the competing ligand is binding to Ca²⁺, displacing it from the dye. |

| Test 2 | 20 | 0.510 | Further decrease in absorbance shows a higher degree of Ca²⁺ chelation by the competing ligand. |

| Test 3 | 50 | 0.230 | Significant displacement of the dye, allowing for the calculation of the formation constant of the new complex. acs.org |

In some cases, if the interacting ligand itself is a chromophore (e.g., certain amino acid side chains in proteins), direct UV-Vis titration can be performed. The formation of the complex may cause a shift in the ligand's absorption spectrum (a redshift or blueshift), which can be monitored to study the binding event. nih.govunibuc.ro

Together, IR and UV-Vis spectroscopy offer a complementary and comprehensive approach to characterizing the intricate ligand interactions of Calcium 2,3,4,5-tetrahydroxypentanoate, providing essential data for understanding its chemical and biological roles.

Molecular Interactions and Complexation Mechanisms

Thermodynamic and Kinetic Studies of Calcium Complexation

The stability and formation of calcium complexes with sugar carboxylates like D-xylonate are quantified through thermodynamic and kinetic studies. These investigations provide insights into the driving forces behind the complexation reactions.

Potentiometric titration is a key technique used to determine the stability constants (also known as formation constants) of metal-ligand complexes in solution. scirp.org This method involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of the concentrations of the different species at equilibrium and subsequently, the formation constants. researchgate.net

The formation constant (K) is an equilibrium constant for the formation of a complex from its constituent ions and is a measure of the strength of the interaction. wikipedia.org For the complexation of a calcium ion (Ca²⁺) with a ligand like D-xylonate (L⁻), the stepwise formation can be represented as:

Ca²⁺ + L⁻ ⇌ CaL⁺

Table 1: Illustrative Stability Constants of Calcium-Sugar Carboxylate Complexes

| Complex | Log β₁ | Conditions | Reference |

| Calcium D-gluconate | 1.94 | 25 °C, 1 M ionic strength | nih.gov |

| Calcium L-gulonate | 2.15 | 25 °C, 1 M ionic strength | nih.gov |

| Calcium D-lactobionate | 2.15 | 25 °C | nih.gov |

The temperature at which complexation occurs significantly influences the equilibrium and stability of the resulting complexes. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complex formation can be determined by studying the temperature dependence of the stability constants. nih.gov

For many calcium-hydroxycarboxylate complexes, the formation is an endothermic process (ΔH° > 0), meaning it absorbs heat from the surroundings. nih.govnih.gov This is often accompanied by a positive entropy change (ΔS° > 0), which indicates an increase in the disorder of the system. nih.gov The positive entropy change is often the driving force for the complexation and can be attributed to the release of water molecules from the hydration shells of the calcium ion and the ligand upon complex formation.

A study on calcium d-gluconate, a structurally similar compound, showed that the aqueous solubility increases with temperature, while the calcium ion activity in saturated solutions decreases. nih.gov This behavior is explained by the endothermic binding of calcium to the hydroxycarboxylate anion. nih.gov

Table 2: Thermodynamic Parameters for Calcium-Hydroxycarboxylate Complexation

| Ligand | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | Temperature (°C) | Reference |

| D-gluconate | 34 ± 2 | > 0 | 25 | nih.gov |

| L-lactate | 31 ± 3 | > 0 | 25 | nih.gov |

| D-lactobionate | 29 ± 3 | > 0 | 25 | nih.gov |

Coordination Chemistry of Calcium with Sugar Carboxylates

The coordination chemistry of calcium with sugar carboxylates like D-xylonate involves the formation of coordinate bonds between the calcium ion and the oxygen atoms of the ligand. The specific geometry and stability of these complexes are influenced by the arrangement of functional groups on the sugar carboxylate backbone.

Calcium ions are primarily coordinated by negatively charged oxygen atoms. nih.gov In the case of sugar carboxylates, the primary coordination sites are the oxygen atoms of the carboxylate group (-COO⁻) and the hydroxyl groups (-OH) along the carbon chain. researchgate.net The interaction is mainly electrostatic in nature. nih.gov

Studies on analogous compounds like D-gluconate have shown that it can act as a multidentate ligand, with binding sites being the oxygen of the carboxylate group and hydroxyl groups at various positions. researchgate.net The calcium ion's large ionic radius allows for a high number of coordination sites, typically six, seven, or eight. lew.ro

The stereochemistry, or the three-dimensional arrangement of atoms, of the sugar carboxylate plays a crucial role in the stability and geometry of the resulting calcium complex. nih.gov The relative positions of the hydroxyl groups (i.e., threo or erythro configuration) influence their ability to participate in chelation. nih.gov

The formation of a stable chelate ring, typically a five- or six-membered ring, is a key factor in the stability of the complex. The spatial arrangement of the carboxylate and hydroxyl groups must be favorable for the formation of these rings with the calcium ion. Different enantiomers or diastereomers of a sugar carboxylate will form complexes with different stabilities due to these stereochemical constraints. wikipedia.org For example, studies comparing D-gluconate and L-gulonate have demonstrated that the configuration of the hydroxyl groups affects the stability of the formed calcium complexes. nih.gov

Sugar carboxylates are considered polyolato ligands, capable of binding to a metal ion through multiple coordination sites, a process known as chelation. nih.gov The chelation of calcium by 2,3,4,5-tetrahydroxypentanoate involves the formation of one or more rings, which significantly enhances the stability of the complex compared to monodentate ligands. This is known as the chelate effect.

The coordination can involve the carboxylate group in a bidentate fashion (both oxygen atoms coordinating to the calcium ion) along with one or more hydroxyl groups. In alkaline solutions, deprotonation of the hydroxyl groups can occur, leading to the formation of even more stable alcoholate complexes. nih.govu-szeged.hu The formation of multinuclear complexes, where multiple calcium ions are bridged by the sugar carboxylate ligands, has also been observed in some systems. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the atomic-level details of molecular interactions that are often difficult to probe experimentally. For Calcium 2,3,4,5-tetrahydroxypentanoate, these techniques can model the forces, energies, and dynamic movements involved in the complexation of the calcium ion.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the geometry, stability, and electronic properties of metal complexes like Calcium 2,3,4,5-tetrahydroxypentanoate. nih.govnih.gov DFT calculations can predict the most stable coordination geometries, where the calcium ion interacts with the carboxylate and hydroxyl oxygen atoms of the tetrahydroxypentanoate ligand.

Research on similar calcium-carboxylate complexes shows that DFT can reveal how the charge distribution changes upon complexation. lmu.edu.ngaps.org The Ca2+ ion acts as a Lewis acid, accepting electron density from the oxygen atoms (Lewis bases) of the ligand. DFT can quantify this charge transfer and calculate key parameters like bond lengths, bond angles, and vibrational frequencies. researchgate.netkwasu.edu.ng Furthermore, by calculating the energies of different possible arrangements (coordination isomers), DFT can identify the most energetically favorable binding modes. For instance, it can determine whether the calcium ion binds in a bidentate fashion to the carboxylate group while also coordinating with one or more hydroxyl groups. Computational analyses of related calcium compounds have shown that large energy gaps calculated by DFT suggest high chemical hardness and stability. lmu.edu.ngresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Calcium-Ligand Interactions

| Parameter | Description | Typical Finding in Calcium Carboxylates |

|---|---|---|

| Binding Energy | The energy released upon the formation of the complex, indicating stability. | Strong binding, comparable to the cohesive energy of bulk calcium in some cases. aps.org |

| Coordination Number | The number of ligand atoms directly bonded to the central calcium ion. | Typically ranges from 6 to 8, involving oxygen atoms from carboxylate, hydroxyls, and water. |

| Ca-O Bond Distance | The distance between the calcium ion and the coordinating oxygen atoms. | Ranges from 2.00 Å to 2.50 Å, depending on the nature of the oxygen (carboxylate vs. hydroxyl). aps.org |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | Large gaps suggest high stability and lower reactivity. lmu.edu.ngresearchgate.net |

| NBO Charge Analysis | Calculates the partial charge on each atom, revealing the extent of ionicity in the Ca-O bonds. | Shows a significant positive charge on Ca (e.g., +0.96 |e|) and negative charges on coordinating oxygens, indicating ionic character. nih.govaps.org |

While DFT provides a static picture of the complex, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe the complex's behavior in a solvent, typically water. researchgate.net

Table 2: Key Aspects Investigated by MD Simulations for Calcium Complexes

| Aspect | Description | Insight Gained |

|---|---|---|

| Coordination Shell Dynamics | Examines the exchange of water molecules and ligand atoms in the first coordination shell of the Ca2+ ion. | Determines the residence time of coordinating atoms and the flexibility of the complex. |

| Conformational Sampling | Explores the different shapes (conformations) the tetrahydroxypentanoate ligand can adopt while bound to calcium. | Identifies the most probable and stable conformations of the complex in solution. |

| Solvent Structure | Analyzes the arrangement of water molecules around the complex. | Reveals how the complex influences the local structure of the solvent. |

| Potential of Mean Force (PMF) | Calculates the free energy profile as the ion and ligand are brought together or pulled apart. | Quantifies the thermodynamic barrier and stability of the ion-ligand bond. researchgate.net |

Ab initio (Latin for "from the beginning") quantum chemical calculations are highly accurate methods that solve the electronic Schrödinger equation with minimal reliance on experimental data. nih.gov These methods, such as coupled cluster theory, are considered the "gold standard" for calculating molecular energies and properties. While computationally expensive, they are invaluable for determining precise binding affinities. nih.gov

For the interaction between Ca2+ and the tetrahydroxypentanoate anion, ab initio calculations can provide a benchmark binding energy. nih.gov These calculations are crucial for validating the results obtained from more approximate methods like DFT and for parameterizing the force fields used in MD simulations. researchgate.net Fragment-based quantum chemical methods have been developed to make these high-level calculations more feasible for large systems like protein-ligand complexes, where they can accurately compute interaction energies. nih.govnih.gov The accuracy of these calculations is often significantly better than that of classical force fields. nih.gov

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry. nih.govarxiv.org ML models can be trained on large datasets of known calcium-binding structures and energies to predict the binding behavior of new, unstudied molecules. researchgate.net Various ML algorithms, including neural networks and support vector machines, have been developed to predict calcium-binding sites in proteins. researchgate.netacs.org

For a molecule like Calcium 2,3,4,5-tetrahydroxypentanoate, an ML model could be trained on a database of quantum chemical calculations for similar calcium-carboxylate complexes. Such a model could then rapidly predict the binding affinity or identify the most likely coordination sites on the ligand without the need for computationally intensive DFT or ab initio calculations. nih.govarxiv.org These models often use graph theory to represent the geometry of oxygen atom clusters, which have a high potential for calcium binding. researchgate.net Chemistry-informed ML algorithms can extract topological features from complex structural data to predict atomic charges and interactions, even with limited training data. nih.govarxiv.org

Table 3: Machine Learning Applications in Calcium Binding Prediction

| ML Method | Input Features | Predicted Property | Relevance |

|---|---|---|---|

| Graph Neural Networks | Atomic positions, types, and connectivity (graph representation of the molecule). researchgate.net | Likelihood of a cluster of atoms being a Ca2+-binding site. | Can identify the most probable binding pocket on the tetrahydroxypentanoate ligand. |

| Random Forest / SVM | Physicochemical properties, sequence information, and structural data. acs.orgbiorxiv.org | Classification of a site as binding or non-binding; binding affinity. biorxiv.org | Predicts the strength of the calcium-tetrahydroxypentanoate interaction. |

| FEATURE Algorithm | Physicochemical descriptors of the 3D microenvironment. biorxiv.org | Scores points in a 3D structure for their likelihood to be a calcium site. acs.orgbiorxiv.org | Could be adapted to score potential binding sites on macromolecules for the Ca2+ ion. |

Interactions with Macromolecules and Biological Systems (Non-Clinical Focus)

The biological significance of calcium often stems from its role as a secondary messenger, where it binds to specific proteins and triggers cellular responses. The calcium ion from a compound like Calcium 2,3,4,5-tetrahydroxypentanoate is biologically active and can interact with these macromolecules.

A large family of intracellular proteins, known as calcium-binding proteins, act as sensors for changes in calcium concentration. nih.govsemanticscholar.org Many of these proteins contain a characteristic structural motif called the "EF-hand". nih.govnih.gov The binding of a calcium ion to these motifs induces a significant conformational change in the protein's three-dimensional structure. nih.govnih.gov

This structural transition is the fundamental mechanism by which the calcium signal is transduced into a biological effect. mdpi.com For example, in calmodulin, a ubiquitous calcium sensor protein, the binding of Ca2+ causes its two globular domains to switch from a "closed" to an "open" conformation. nih.govpnas.org This change exposes hydrophobic surfaces that can then interact with and activate other target proteins, propagating the signal cascade. pnas.orgmdpi.com The interaction is not limited to EF-hand proteins; another family, the annexins, interacts with cellular membranes in a calcium-dependent manner. nih.govsemanticscholar.org The conformational changes induced by calcium binding are dominated by the reorganization of helical packing within the protein domains. nih.gov

Table 4: Examples of Calcium-Induced Conformational Changes in Proteins

| Protein | Calcium-Binding Motif | Conformational Change | Functional Consequence |

|---|---|---|---|

| Calmodulin (CaM) | EF-hand | Transition from "closed" to "open" conformation, exposing hydrophobic patches. pnas.org | Activation of target enzymes like kinases and phosphatases. mdpi.com |

| Troponin C (TnC) | EF-hand | Reorganization of helices within the domains upon Ca2+ binding. nih.gov | Initiation of muscle contraction. nih.gov |

| Calcineurin B-like (CBL) proteins | EF-hand | Displacement of helices to expose a hydrophobic crevice for target binding. elsevierpure.com | Interaction with and regulation of CIPK kinases in plant signaling. elsevierpure.com |

| Parvalbumin | EF-hand | Interaction with membranes is modulated by Ca2+ binding. nih.gov | Thought to act as a calcium buffer in neurons and muscle cells. nih.gov |

Molecular Basis of Calcium Modulation in Cellular Signaling Pathways

Calcium ions are pivotal second messengers, translating extracellular signals into intracellular responses. scbt.comnih.govnih.gov The concentration of free Ca²⁺ in the cytoplasm is tightly regulated and maintained at a very low level, typically around 100 nanomolar (nM), which is several orders of magnitude lower than the extracellular concentration. nih.gov This steep electrochemical gradient is crucial for generating rapid and transient increases in intracellular Ca²⁺, often referred to as calcium signals, in response to various stimuli. nih.gov

Upon receiving a signal, such as a hormone or neurotransmitter binding to a cell surface receptor, specific signaling cascades are initiated. scbt.combiorxiv.org A common pathway involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), a major intracellular calcium store. nih.govbiorxiv.org This binding triggers the opening of calcium channels in the ER membrane, leading to a rapid efflux of Ca²⁺ into the cytoplasm and a transient increase in its concentration. nih.govbiorxiv.org

This surge in intracellular Ca²⁺ is the molecular basis of its modulatory role. The elevated Ca²⁺ levels are sensed by a diverse array of calcium-binding proteins, which act as effectors in the signaling cascade. These proteins undergo conformational changes upon binding Ca²⁺, which in turn modulates their activity and their interaction with downstream targets. This can lead to a variety of cellular responses, including enzyme activation, gene transcription, muscle contraction, and neurotransmitter release. nih.govnih.gov

The 2,3,4,5-tetrahydroxypentanoate anion, with its multiple hydroxyl groups and a carboxylate group, has the potential to influence the local electrostatic environment. While not directly participating in the primary signaling cascade, its presence could subtly modulate the availability and binding kinetics of Ca²⁺ to its protein targets.

Table 1: Key Components of Calcium Signaling Pathways

| Component | Function |

| First Messengers | Extracellular signals (e.g., hormones, neurotransmitters) that initiate the signaling cascade. |

| Receptors | Cell surface proteins that bind to first messengers and transmit the signal across the cell membrane. |

| Phospholipase C (PLC) | An enzyme that generates the second messengers IP₃ and DAG from PIP₂. nih.gov |

| Inositol 1,4,5-trisphosphate (IP₃) | A second messenger that binds to receptors on the endoplasmic reticulum to release Ca²⁺. nih.gov |

| Calcium Ions (Ca²⁺) | A ubiquitous second messenger that modulates the activity of numerous proteins. scbt.comnih.gov |

| Calcium-Binding Proteins | Proteins that sense changes in intracellular Ca²⁺ concentration and effect downstream cellular responses. |

| Endoplasmic Reticulum (ER) | A major intracellular store of calcium. nih.govbiorxiv.org |

Ligand-Protein Interactions and Electrostatic Affinity Enhancement

The interaction between calcium ions and proteins is fundamental to calcium's role as a signaling molecule. Calcium-binding proteins possess specific domains that are rich in negatively charged amino acid residues, primarily aspartate and glutamate. These carboxylate groups, along with other oxygen-containing side chains and backbone carbonyls, create a negatively charged pocket that electrostatically attracts and coordinates the positively charged Ca²⁺ ion.

The affinity of a protein for Ca²⁺ is a critical determinant of its function in cellular signaling. High-affinity binding sites allow proteins to respond to small, localized changes in Ca²⁺ concentration, while lower-affinity sites may require larger, more global calcium signals for activation. The geometry of the calcium-binding pocket is precisely organized to accommodate the specific ionic radius and coordination chemistry of Ca²⁺, contributing to the selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).

The 2,3,4,5-tetrahydroxypentanoate anion itself is a polyhydroxy carboxylate. The carboxylate group of this anion can chelate Ca²⁺ ions. This interaction could potentially modulate the free Ca²⁺ concentration available to bind to proteins. Furthermore, the numerous hydroxyl groups on the anion can form hydrogen bonds and influence the local dielectric constant of the solvent. This alteration of the microenvironment could, in principle, enhance or diminish the electrostatic attraction between Ca²⁺ and its binding sites on proteins.

For instance, by transiently interacting with the protein surface near the calcium-binding pocket, the 2,3,4,5-tetrahydroxypentanoate anion could alter the local charge distribution, potentially leading to an enhancement of the electrostatic affinity of the protein for Ca²⁺. This would be a subtle, indirect mechanism of modulating calcium signaling.

Table 2: Factors Influencing Ligand-Protein Interactions in Calcium Binding

| Factor | Description |

| Electrostatic Interactions | The primary driving force for Ca²⁺ binding, involving attraction between the positive calcium ion and negative residues in the binding pocket. |

| Coordination Geometry | The specific three-dimensional arrangement of coordinating atoms (usually oxygen) in the protein that accommodates the Ca²⁺ ion. |

| Ionic Radius | The size of the Ca²⁺ ion is a key determinant for its selective binding to protein pockets. |

| Presence of Co-ligands | Molecules like the 2,3,4,5-tetrahydroxypentanoate anion could act as co-ligands, influencing the binding affinity. |

| Local Dielectric Constant | The polarity of the microenvironment around the binding site, which can be influenced by molecules like polyhydroxy carboxylates. |

Regulation of Ion Channels by Molecular Interaction

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, and their activity is fundamental to cellular excitability and signaling. Many ion channels are directly or indirectly regulated by intracellular calcium levels, creating a sophisticated feedback mechanism in cellular signaling. scbt.com

Calcium can regulate ion channels through several mechanisms:

Direct Binding: In some channels, Ca²⁺ can bind directly to the channel protein itself. This binding can induce a conformational change that alters the channel's gating properties, leading to either opening (activation) or closing (inactivation) of the channel pore.

Indirect Regulation via Calmodulin: Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein. Upon binding Ca²⁺, CaM undergoes a significant conformational change that enables it to interact with and modulate the activity of a wide range of target proteins, including many ion channels. The Ca²⁺/CaM complex can either activate or inhibit ion channels, depending on the specific channel and its interaction with CaM.

Regulation via Other Calcium-Sensitive Enzymes: Calcium can also regulate ion channels indirectly by activating other enzymes, such as protein kinases and phosphatases. These enzymes can then phosphorylate or dephosphorylate the ion channel protein, leading to a change in its activity.

The presence of Calcium 2,3,4,5-tetrahydroxypentanoate provides a source of Ca²⁺ that can participate in these regulatory mechanisms. The 2,3,4,5-tetrahydroxypentanoate anion could potentially influence these processes in a more nuanced manner. For example, by modulating the local Ca²⁺ concentration near the mouth of an ion channel or by interacting with the channel protein itself, the anion could subtly alter the channel's sensitivity to calcium-dependent regulation.

The polyhydroxy nature of the 2,3,4,5-tetrahydroxypentanoate anion might facilitate weak, transient interactions with the extracellular or intracellular loops of ion channel proteins. Such interactions could allosterically modulate the channel's conformation, thereby influencing its gating behavior in response to changes in intracellular calcium.

Table 3: Mechanisms of Ion Channel Regulation by Calcium

| Mechanism | Description | Example |

| Direct Gating | Calcium ions bind directly to the channel protein, causing it to open or close. | Some types of potassium channels. |

| Calmodulin (CaM) Mediation | The Ca²⁺/CaM complex binds to the ion channel to modulate its activity. | L-type calcium channels, some potassium channels. |

| Enzymatic Modification | Calcium-activated enzymes (e.g., kinases, phosphatases) modify the channel protein, altering its function. | Phosphorylation of various ion channels. |

Biochemical Roles and Metabolic Pathways

Integration of 2,3,4,5-tetrahydroxypentanoate in Core Metabolic Networks

2,3,4,5-tetrahydroxypentanoate, primarily in its acid form (pentonic acid), is not an isolated metabolite but is integrated into the core metabolic framework of various organisms. This integration is most evident in its connections to the pentose (B10789219) phosphate (B84403) pathway and other aspects of carbohydrate metabolism.

The pentose phosphate pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. nih.govebi.ac.ukwikipedia.org In many microorganisms, the metabolism of D-xylose, a five-carbon sugar, provides a direct link to the PPP. wikipedia.orgmdpi.com One of the initial steps in some xylose utilization pathways is the oxidation of D-xylose to D-xylono-lactone, which is then hydrolyzed to D-xylonic acid (a stereoisomer of 2,3,4,5-tetrahydroxypentanoic acid). wikipedia.org

While not a direct intermediate of the canonical PPP, xylonic acid metabolism can feed into it. For instance, in some bacteria, D-xylonic acid can be metabolized to D-xylulose, which can then be phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP. wikipedia.orgencyclopedia.pub This interconnection allows organisms to utilize alternative sugar sources and channel them into central metabolic pathways for energy production and biosynthesis.

Furthermore, studies on recombinant Saccharomyces cerevisiae engineered to utilize xylose have shown that the expression of genes involved in the oxidative PPP is upregulated during anaerobic growth on xylose. researchgate.netnih.gov This suggests a metabolic strategy to increase the production of NADPH, which is required for the reduction of xylose to xylitol, an early step in some xylose fermentation pathways. researchgate.net This highlights the close regulatory and metabolic relationship between pentonic acid metabolism and the PPP.

The metabolic significance of 2,3,4,5-tetrahydroxypentanoic acid extends beyond its indirect connection to the PPP, with several non-canonical pathways in microorganisms utilizing this compound. In bacteria, two primary oxidative pathways for D-xylose metabolism are the Weimberg and Dahms pathways, both of which proceed through D-xylonic acid. wikipedia.orgencyclopedia.pub

In the Weimberg pathway , D-xylonic acid is dehydrated to 2-keto-3-deoxy-D-xylonate. This intermediate is then further metabolized to α-ketoglutarate semialdehyde, which is subsequently oxidized to α-ketoglutarate, an intermediate of the citric acid cycle (TCA cycle). wikipedia.org

The Dahms pathway also involves the initial conversion of D-xylonic acid to 2-keto-3-deoxy-D-xylonate. However, this intermediate is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde, both of which can enter central metabolic pathways. wikipedia.orgencyclopedia.pub

Similarly, a novel degradation pathway for L-lyxonate (another stereoisomer of 2,3,4,5-tetrahydroxypentanoic acid) has been identified in Pseudomonas aeruginosa. This pathway involves the dehydration of L-lyxonate to 2-keto-3-deoxy-L-lyxonate, which is then further metabolized to α-ketoglutarate, linking it to the TCA cycle. nih.govacs.org

These pathways demonstrate that 2,3,4,5-tetrahydroxypentanoic acid serves as a crucial intermediate in alternative carbohydrate metabolism routes, enabling organisms to utilize different pentose sugars by funneling them into central energy-producing and biosynthetic pathways. The study of these "non-canonical" metabolic routes is essential for a comprehensive understanding of cellular metabolism and for metabolic engineering applications. nih.gov

Enzymatic Transformations Involving Pentonic Acid Derivatives

The metabolic conversions of 2,3,4,5-tetrahydroxypentanoic acid and its derivatives are catalyzed by specific enzymes. The characterization of these enzymes, particularly their substrate interactions and catalytic mechanisms, is fundamental to understanding the metabolic fate of this compound.

A key enzyme in the metabolism of D-xylonic acid is D-xylonate dehydratase . This enzyme catalyzes the conversion of D-xylonate to 2-keto-3-deoxy-D-xylonate. researchgate.netnih.govresearchgate.net Studies on D-xylonate dehydratase from Escherichia coli (YjhG) have revealed important characteristics. The enzyme exhibits maximal activity at 30°C and a pH of 8.0. nih.govnih.gov Its activity is enhanced by the presence of divalent metal ions such as Mg²⁺ and Mn²⁺, while Ni²⁺ and Zn²⁺ act as inhibitors. nih.govnih.gov The kinetic parameters for the E. coli enzyme with D-xylonate as the substrate have been determined, with a Kₘ value of 4.88 mM and a Vₘₐₓ of 78.62 μM l⁻¹h⁻¹. nih.gov

D-xylonate dehydratase belongs to the IlvD/EDD family of enzymes, which are known to contain an iron-sulfur cluster. researchgate.netresearchgate.net The crystal structure of D-xylonate dehydratase from Caulobacter crescentus has been determined, providing insights into its catalytic mechanism. uky.edu The active site contains a [2Fe-2S] cluster and a Mg²⁺ ion, and a conserved serine residue is thought to act as a base in the dehydration reaction. researchgate.netuky.edu

Similarly, the enzyme L-lyxonate dehydratase , involved in the degradation of L-lyxonate, has been characterized. nih.govacs.org This enzyme belongs to the enolase superfamily and utilizes a conserved His-Asp dyad as an acid/base catalyst in the dehydration reaction. acs.org The catalytic efficiencies of these dehydratases are in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. nih.govacs.org

The general mechanism for these dehydratase enzymes involves the abstraction of a proton, followed by the elimination of a water molecule to form a double bond. ebi.ac.uknih.gov The specific residues in the active site play crucial roles in substrate binding and catalysis. researchgate.netnih.gov

Metabolomic Profiling and Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for identifying and quantifying metabolites like 2,3,4,5-tetrahydroxypentanoic acid and understanding their roles in metabolic pathways. nih.govyoutube.com

The detection and quantification of 2,3,4,5-tetrahydroxypentanoic acid and other organic acids in biological samples are typically performed using chromatographic techniques coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. nih.govumich.edunih.govyoutube.com

For GC-MS analysis, polar compounds like carboxylic acids often require derivatization to increase their volatility and thermal stability. nih.govresearchgate.net Silylation and esterification are common derivatization techniques used for this purpose. researchgate.net Direct injection of acidified physiological fluids into a gas chromatograph has also been explored for the profiling of volatile carboxylic acids. umich.edunih.gov

While specific metabolomic studies focusing broadly on the detection of 2,3,4,5-tetrahydroxypentanoic acid are not widely reported in the search results, a related compound, 2,3-dihydroxy-5-methylthio-4-pentenoate (DMTPA), has been identified as a potential biomarker in hypertension progression through untargeted metabolomics profiling. nih.gov This highlights the potential for metabolomics to uncover novel roles for pentanoic acid derivatives in health and disease.

The quantification of metabolites can be achieved through targeted or untargeted approaches. doe.gov Targeted metabolomics allows for the accurate quantification of specific known metabolites, while untargeted metabolomics provides a broader overview of the metabolome. doe.gov For accurate quantification, the use of internal standards is crucial to account for variations in sample preparation and instrument response. nih.gov

Table 1: Key Enzymes in Pentonic Acid Metabolism

| Enzyme | Substrate | Product | Cofactors/Activators | Inhibitors | Organism Example |

|---|---|---|---|---|---|

| D-xylonate dehydratase | D-Xylonic acid | 2-keto-3-deoxy-D-xylonate | Mg²⁺, Mn²⁺ | Ni²⁺, Zn²⁺ | Escherichia coli |

| L-lyxonate dehydratase | L-Lyxonic acid | 2-keto-3-deoxy-L-lyxonate | Mg²⁺ | - | Pseudomonas aeruginosa |

Influence on Metabolic Fluxes and Cellular Homeostasis

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the direct influence of Calcium 2,3,4,5-tetrahydroxypentanoate on metabolic fluxes and cellular homeostasis. The compound, a calcium salt of a pentonic acid, is not extensively characterized in metabolic studies.

While the roles of its constituent components, calcium and sugar acids, are well-established in biochemistry, the specific effects of this particular molecule remain uninvestigated. The PubChem database identifies the anionic component as 2,3,4,5-tetrahydroxypentanoic acid, also known as arabinoic acid or pentonic acid, and notes its presence in Homo sapiens. nih.gov However, detailed studies on its metabolic fate and its impact on cellular processes are not available.

General metabolic pathways such as glycolysis, the pentose phosphate pathway, and the Krebs cycle are fundamental to cellular energy and biosynthesis. lumenlearning.comutah.eduwikipedia.org These pathways are intricately regulated to maintain cellular homeostasis. Calcium ions (Ca2+) are crucial second messengers in signaling pathways that modulate these metabolic processes. For instance, intramitochondrial Ca2+ concentrations can allosterically activate key enzymes in the Krebs cycle, thereby influencing metabolic flux and ATP production. Perturbations in calcium signaling are known to impact cellular function and are linked to various disease states.

Despite this broader understanding of calcium's role in metabolism, the specific contribution of the 2,3,4,5-tetrahydroxypentanoate anion and the compound as a whole to these processes has not been elucidated in the scientific literature. There are no available studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, nor are there any published findings on its interaction with metabolic enzymes or signaling pathways.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations

Chromatography is a cornerstone for the analysis of calcium xylonate, enabling the separation of the xylonate anion from complex mixtures containing structurally similar compounds. ncsu.edu Techniques such as ion chromatography, gas chromatography, and liquid chromatography, often coupled with mass spectrometry, provide powerful tools for both qualitative and quantitative analysis.

Ion Chromatography (IC) for Xylonate and Related Compounds

Ion Chromatography (IC) is a highly effective method for separating and quantifying ions and polar molecules based on their charge. lucideon.com It is particularly well-suited for the analysis of aldonic acids like xylonate in aqueous samples. High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (HPAEC-PAD) is a specific IC method that has been successfully developed for the simultaneous separation and quantification of xylonate alongside other monosaccharides and uronic acids. ncsu.edu

This technique operates by passing the sample through a column containing a stationary phase with a fixed positive charge, which attracts the negatively charged xylonate anions. mee-inc.com An eluent, typically a solution with increasing ionic strength (e.g., a sodium hydroxide (B78521)/sodium acetate (B1210297) gradient), is then used to sequentially release the bound anions based on their affinity for the stationary phase. ncsu.edumee-inc.com The separated anions are then detected by a pulsed amperometric detector, which measures the current generated by the oxidation of the analytes at a working electrode. ncsu.edu

A key advantage of HPAEC-PAD is its ability to resolve structurally similar sugar acids within a single analytical run. ncsu.edu Research has demonstrated the successful application of this method for analyzing prehydrolysates from biomass, where a complex mixture of sugars and acids exists. ncsu.eduresearchgate.net The method shows excellent performance, characterized by high linearity, low detection limits, and good reproducibility. ncsu.edu

| Parameter | Value |

|---|---|

| Column | CarboPac™ PA-10 (250 mm × 2 mm) |

| Mobile Phase | Gradient elution of NaOH-NaOAc solution |

| Linearity (R²) | ≥ 0.9993 |

| Concentration Range | 0.1 to 12.5 mg/L |

| Detection Limits (LODs) | 4.91 to 18.75 µg/L |

| Quantification Limits (LOQs) | 16.36 to 62.50 µg/L |

| Spiked Recoveries | 91.25% to 108.81% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for profiling primary metabolites, including small organic acids, sugars, and amino acids. nih.govnih.gov For the analysis of non-volatile compounds like xylonate, a chemical derivatization step is required to increase their volatility for gas chromatography. nih.govnih.gov

One established method involves the conversion of aldonic acids into their corresponding alditol acetates. scispace.com This is achieved by a multi-step reduction of the aldonic acid lactones using sodium borohydride, followed by acetylation. The resulting volatile derivatives can then be separated on a GC column and detected by a mass spectrometer. scispace.com An alternative derivatization approach is the conversion of the acid lactones into their O-trimethylsilyl (TMS) derivatives, which also enhances volatility. scispace.com While this method allows for excellent separation of gluconic, mannonic, xylonic, and arabinonic acid derivatives, it has been reported as unsuccessful for separating gluconic and galactonic acid derivatives. scispace.com

GC-MS provides high-resolution separation and the mass spectrometer offers definitive identification based on the unique fragmentation patterns of the derivatized molecules, which can be compared against spectral libraries. nih.govyoutube.com This makes it an indispensable tool for comprehensive metabolite profiling in various biological samples. nih.govscilit.com

| Method | Principle | Applicability to Xylonate | Notes |

|---|---|---|---|

| O-trimethylsilyl (TMS) Derivatization | Converts aldonic acid lactones into volatile silyl (B83357) derivatives. | Successful separation of the xylonic acid derivative. | Reported to be unsuccessful in separating gluconic and galactonic acid derivatives. |

| Alditol Acetate Derivatization | Reduces aldonic acid lactones to alditols, which are then acetylated to form volatile compounds. | Allows for quantitative determination. | Requires multiple reduction steps for quantitative conversion. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a premier analytical method for the highly selective and sensitive quantification of specific compounds in complex biological matrices. nih.govnih.gov This technique is particularly advantageous for analytes like xylonate that may not be suitable for GC-MS due to lower volatility or thermal instability, as derivatization is often not required. nih.gov

In an LC-MS/MS system, the sample is first injected into a liquid chromatograph, where the xylonate anion is separated from other matrix components on a column. nih.gov The eluent from the LC system is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization or ESI), where the xylonate molecules are converted into gas-phase ions. youtube.com

The power of tandem mass spectrometry lies in its ability to perform targeted analysis using modes like Multiple Reaction Monitoring (MRM). nih.govyoutube.com In MRM, the first mass analyzer (a quadrupole) is set to select only the ion corresponding to xylonate (the precursor ion). This precursor ion is then fragmented in a collision cell, and the second mass analyzer is set to detect a specific, characteristic fragment ion (the product ion). youtube.com This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing sensitivity and specificity, allowing for accurate quantification even at very low concentrations. nih.govnih.gov

Spectroscopic and Electrochemical Techniques

Beyond chromatography, other analytical methods are employed to investigate specific properties of calcium xylonate, such as the concentration and activity of the free calcium ions in solution.

Potentiometric Methods for Calcium Speciation

Potentiometric methods measure the difference in electrical potential between two electrodes to determine the concentration (or more accurately, the activity) of an ion in solution. wur.nl These techniques are invaluable for studying calcium speciation—the distribution of calcium among its free ionic form (Ca²⁺) and its complexed forms, such as when bound to the xylonate anion.

A common approach is potentiometric titration, where a solution containing calcium ions is titrated with a strong chelating agent like EDTA or EGTA. metrohm.commfd.org.mk The change in the free Ca²⁺ concentration throughout the titration is monitored using a calcium-selective electrode (Ca-ISE). nih.govabechem.com The endpoint of the titration, which corresponds to the total calcium concentration, is identified by a sharp change in the measured potential. By performing this titration in the presence and absence of xylonate, one can determine the stability constant of the calcium-xylonate complex.

An alternative potentiometric titration method utilizes a reversible electrode of the third order, such as a lead-lead oxalate-calcium oxalate (B1200264) electrode, or a copper-selective electrode (Cu-ISE) in conjunction with a copper-chelate indicator. wur.nlmetrohm.commfd.org.mk For instance, with a Cu-ISE, a small amount of CuEGTA is added to the sample. The calcium ions in the sample displace copper from the complex, and the resulting free copper ions are then titrated with EGTA. The potential of the Cu-ISE is monitored to detect the endpoint. metrohm.com These methods provide a robust means of quantifying calcium content in various matrices. mfd.org.mk

Methods for Studying Ligand-Protein Binding

Understanding the potential interactions between the xylonate anion (acting as a ligand) and proteins is fundamental in many biological contexts. A variety of biophysical and computational techniques can be employed to characterize these binding events, providing information on binding affinity, thermodynamics, and the specific binding site. nih.govlongdom.org

X-ray Crystallography: This is considered a "gold standard" technique that can provide a high-resolution, three-dimensional structure of a protein-ligand complex. longdom.orgdrughunter.com By crystallizing a target protein in the presence of xylonate, it is possible to determine the precise atomic interactions, binding mode, and any conformational changes in the protein upon binding. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for studying protein-ligand interactions in solution, complementing the solid-state information from X-ray crystallography. longdom.orgdrughunter.com By monitoring changes in the NMR spectrum of the protein upon the addition of xylonate, one can identify the specific amino acid residues involved in the binding interface and gain insights into the dynamics of the interaction. drughunter.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. longdom.org By titrating a solution of the target protein with xylonate, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure binding kinetics. longdom.org In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing xylonate is flowed over the surface. The binding and dissociation of xylonate are monitored in real-time, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the binding affinity can be calculated. longdom.org

Computational Methods: Techniques like molecular docking can computationally predict the preferred binding pose and estimate the binding affinity of a ligand like xylonate to a protein with a known three-dimensional structure. nih.govresearchgate.net These virtual screening methods are valuable for generating hypotheses and guiding experimental work. nih.gov

Future Research Directions and Theoretical Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency

The industrial production of calcium salts of 2,3,4,5-tetrahydroxypentanoic acid, predominantly calcium gluconate, has traditionally relied on chemical and fermentative methods. However, future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic strategies. Key areas of advancement include enhanced fermentation, enzymatic conversion, and electrochemical synthesis.

Fermentation and Enzymatic Processes: Microbial fermentation, particularly using the fungus Aspergillus niger, is a widely employed method for producing gluconic acid, the precursor to calcium gluconate. nih.govslideshare.netsrce.hr Future work aims to optimize this process by developing genetically engineered microbial strains with higher yields and tolerance to process stressors. Research focuses on improving the efficiency of key enzymes like glucose oxidase and catalase, which are central to the conversion of glucose. nih.govsrce.hr An alternative to whole-cell fermentation is the use of isolated, and often immobilized, enzymes. This cell-free approach can simplify product purification and offers greater control over reaction conditions. srce.hrfrontiersin.org A patented method highlights the use of glucose oxidase and catalase in the presence of calcium carbonate to directly produce calcium gluconate, a process that significantly shortens the production cycle compared to traditional fermentation. frontiersin.org

Electrochemical Synthesis: A promising alternative is the electrochemical oxidation of dextrose (glucose). This method offers high conversion rates, generates no by-products other than hydrogen and carbon dioxide, and is considered eco-friendly. researchgate.netnih.gov The process involves the electrolytic oxidation of glucose in a solution containing a calcium salt like calcium carbonate and a bromide catalyst. researchgate.netnih.gov The gluconic acid formed is immediately neutralized to calcium gluconate. Research in this area is focused on optimizing electrode materials, current density, and reactor design to improve energy efficiency and yield, making it competitive on a large industrial scale. researchgate.net

Table 1: Comparison of Synthetic Methods for Calcium Gluconate

| Method | Key Features | Reported Yield/Efficiency | Areas for Future Research | Reference(s) |

|---|---|---|---|---|

| Microbial Fermentation (A. niger) | Utilizes whole fungal cells to convert glucose. | High yield, but can be a lengthy process (several days). | Strain improvement, optimization of fermentation parameters (pH, oxygen), development of continuous fermentation systems. | nih.govslideshare.netfrontiersin.org |